N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine
Description
N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine is a compound that features an indole core, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological and pharmaceutical importance, often considered a “privileged scaffold” within drug discovery
Properties
IUPAC Name |
N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-12-10-14(8-9-20-12)18-11-17-13(2)15-6-4-5-7-16(15)19(17)3/h4-7,12,14,18H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJDLJYEBXLCSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)NCC2=C(C3=CC=CC=C3N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method is rapid, operationally straightforward, and generally high yielding. It involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions typically include microwave irradiation to shorten reaction times and improve yields .
Chemical Reactions Analysis
N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine involves its interaction with molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing various biological processes . The specific pathways and targets depend on the compound’s structure and the context of its application.
Comparison with Similar Compounds
N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine can be compared to other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
What sets this compound apart is its unique substitution pattern, which may confer distinct biological activities and synthetic utility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
